molecular formula C13H13N3O2S B2465521 N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-36-6

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2465521
CAS No.: 941894-36-6
M. Wt: 275.33
InChI Key: RMXSWTAEJQATMT-UHFFFAOYSA-N
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Description

N1-(Pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) backbone. The N1 and N2 positions are functionalized with pyridin-3-ylmethyl and thiophen-2-ylmethyl groups, respectively.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(15-8-10-3-1-5-14-7-10)13(18)16-9-11-4-2-6-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXSWTAEJQATMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of pyridine-3-carboxaldehyde with thiophene-2-carboxaldehyde in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with an amine to form the desired oxalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve rigorous purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide and analogous compounds from the evidence:

Compound Name / ID Substituents (N1/N2) Key Properties/Activities Reference Data
Target Compound Pyridin-3-ylmethyl / Thiophen-2-ylmethyl Hypothesized properties: Moderate hydrophobicity (logP ~2.5–3.5), potential antiviral or enzyme inhibition due to heterocycles.
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) 4-Chlorophenyl / Thiazole-pyrrolidine Antiviral activity (HIV entry inhibition); LC-MS: 423.27 [M+H]⁺; HPLC purity: 95.0% .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl / Pyridin-2-ylethyl Umami flavor enhancer; Regulatory approval (FEMA 4233); CYP3A4 inhibition <50% at 10 µM .
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl / 4-Methoxyphenethyl Stearoyl-CoA desaturase inhibition; ^1H NMR (DMSO-d6): δ 10.89 (br s, NH), 7.42 (t, J=9.1 Hz) .
N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) 4-Methoxyphenethyl / 4-Methylpyridin-3-yl Partial dimer formation (22%); ^1H NMR: δ 8.48 (s, pyridine-H), 3.71 (s, OCH3) .
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl / Benzyloxy Soluble epoxide hydrolase inhibition; Purity >90%; ^13C NMR: δ 159.4 (C=O) .

Key Observations

Biological Activity :

  • Antiviral oxalamides (e.g., compound 15 ) prioritize substituents like thiazole-pyrrolidine for targeting viral entry . The thiophene group in the target compound may mimic thiazole interactions but with reduced steric bulk.
  • Flavor-enhancing oxalamides (e.g., S336 ) require lipophilic aromatic groups (dimethoxybenzyl) for receptor binding , whereas the target compound’s pyridine-thiophene pairing may favor enzyme inhibition over taste modulation.

Physicochemical Properties :

  • Hydrophobicity : Substituted aryl groups (e.g., 4-chlorophenyl in , 3-chloro-4-fluorophenyl in ) increase logP, enhancing membrane permeability. The target compound’s heteroaromatic substituents may balance hydrophobicity (predicted logP ~3.0) with aqueous solubility.
  • Stereochemistry : Compounds like 15 are synthesized as stereoisomeric mixtures (1:1), reducing activity compared to single isomers . The target compound’s symmetrical substituents may avoid stereochemical complexity.

Synthetic Challenges :

  • Dimer formation (e.g., 22% in compound 39 ) is common in oxalamide synthesis. The pyridin-3-ylmethyl and thiophen-2-ylmethyl groups in the target compound may reduce dimerization due to steric hindrance.

Biological Activity

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound features a unique structure characterized by the presence of pyridine and thiophene rings connected through an oxalamide linkage. The synthesis typically involves:

  • Reagents : Pyridine-3-carboxaldehyde, thiophene-2-carboxaldehyde, oxalyl chloride.
  • Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis, often utilizing solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound has demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, indicating its potential as a therapeutic agent in treating tuberculosis.

Antimicrobial Properties

In addition to its anti-tubercular effects, preliminary studies suggest that this compound may possess broader antimicrobial properties. Research indicates that it could inhibit various bacterial strains, although specific data on its spectrum of activity is still emerging.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
Anti-tubercularMycobacterium tuberculosis H37RaSignificant inhibition
AntimicrobialVarious bacteriaPotential inhibition (specifics pending)
Enzyme inhibitionSpecific enzymesAltered activity (further studies needed)

Case Study: Anti-Tubercular Efficacy

A study evaluated the anti-tubercular efficacy of this compound using in vitro assays. The compound was tested against various strains of Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) comparable to existing first-line therapies. This suggests that it could serve as a lead compound for further development in anti-tubercular drug discovery.

Chemical Reactions and Applications

The compound can undergo various chemical reactions including:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Can be reduced to amine derivatives.
  • Substitution : Engages in nucleophilic substitution reactions at the pyridine and thiophene rings.

These properties make it a valuable building block in the synthesis of more complex molecules for both research and industrial applications.

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